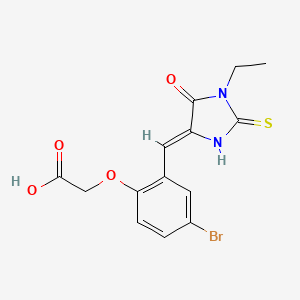

(Z)-2-(4-bromo-2-((1-ethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid

Description

Properties

IUPAC Name |

2-[4-bromo-2-[(Z)-(1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O4S/c1-2-17-13(20)10(16-14(17)22)6-8-5-9(15)3-4-11(8)21-7-12(18)19/h3-6H,2,7H2,1H3,(H,16,22)(H,18,19)/b10-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWIQROHKCOXKY-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC(=O)O)/NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Formula

- C : 16

- H : 16

- Br : 1

- N : 2

- O : 4

- S : 1

Structural Features

The compound features a brominated phenoxy acetic acid moiety, which is known for various biological activities, combined with an imidazolidinone derivative that may contribute to its pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to (Z)-2-(4-bromo-2-((1-ethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid exhibit significant anticancer activity. A study by Mazzon et al. (2022) demonstrated that phenoxy acetic acids can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

Studies have suggested that derivatives of phenoxy acetic acids possess anti-inflammatory properties. For instance, compounds in this class have been shown to reduce the production of pro-inflammatory cytokines in various cell lines, indicating a potential therapeutic application in inflammatory diseases .

Antimicrobial Activity

The presence of the imidazolidinone structure may enhance the antimicrobial efficacy of the compound. Research has shown that imidazole derivatives often exhibit broad-spectrum antimicrobial activity against bacteria and fungi, suggesting that this compound could be effective against various pathogens .

Case Study 1: Anticancer Activity in Breast Cancer Cells

A recent study investigated the effects of a similar brominated phenoxy acetic acid derivative on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability and significant induction of apoptosis at higher concentrations, supporting its potential as an anticancer agent .

Case Study 2: Inhibition of Inflammatory Cytokines

Another study explored the anti-inflammatory properties of phenoxy acetic acids in a murine model of arthritis. The administration of these compounds resulted in reduced levels of TNF-alpha and IL-6, suggesting their utility in managing inflammatory conditions .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Mazzon et al., 2022 |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Study on arthritis |

| Antimicrobial | Broad-spectrum activity against bacteria/fungi | General findings |

Structure-Activity Relationship (SAR)

| Compound Structure | Biological Activity | Reference |

|---|---|---|

| Brominated phenoxy acetic acid | Anticancer | Mazzon et al., 2022 |

| Imidazolidinone derivatives | Antimicrobial | General findings |

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that compounds similar to (Z)-2-(4-bromo-2-((1-ethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid exhibit significant antibacterial properties. For instance, derivatives containing thiazolidine structures have shown activity against both Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics like ampicillin in efficacy by 10–50 times .

Table 1: Antibacterial Activity of Thiazolidine Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |

|---|---|---|---|

| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae |

| Compound 15 | 0.004 - 0.06 | Not reported | Trichoderma viride |

Antifungal Activity

The compound's structural characteristics also confer antifungal properties, with studies indicating effective inhibition against various fungi. The minimum inhibitory concentration (MIC) values for certain derivatives range from 0.004 to 0.06 mg/mL, making them potent candidates for further development in antifungal therapies .

Anticancer Potential

The thioxoimidazolidine framework has been linked to anticancer activities, with compounds resembling this compound showing promise in inducing apoptosis in cancer cells. Research indicates that such compounds can interfere with cancer cell proliferation and induce cell death through various mechanisms .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical and preclinical settings:

- Antibacterial Efficacy : A study involving a series of thiazolidine derivatives revealed that certain compounds exhibited potent antibacterial activity against resistant strains of bacteria, suggesting a potential role as new antibiotics .

- Antifungal Applications : Research focusing on the antifungal properties of thiazolidine derivatives showed that specific compounds were effective against resistant fungal strains, indicating their potential use in treating fungal infections .

- Anticancer Effects : In vitro studies have demonstrated that derivatives of thioxoimidazolidines can induce apoptosis in various cancer cell lines, showcasing their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in the Imidazolidinone Family

Several structurally related compounds share the thioxoimidazolidinone core but differ in substituents and functional groups. Key examples include:

2.1.1 (5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one

- Molecular Formula : C₁₇H₁₂BrClN₂OS

- Molecular Weight : 407.71 g/mol

- Melting Point : 202–203°C

- Synthesis: Prepared via condensation of 3-(4-bromo-benzyl)-4-thioxo-imidazolidin-2-one with 2-cyano-3-(4-chlorophenyl)-acrylic acid ethyl ester in ethanol using morpholine as a catalyst (50°C, 8 hours). Yield: 44.73% .

- Key Differences: Lacks the acetic acid moiety and ethyl group on the imidazolidinone ring compared to the target compound. The 4-chloro-benzylidene substituent may reduce polarity relative to the bromophenoxyacetic acid group.

2.1.2 (5Z)-5-Benzylidene-3-[2-(4-fluorophenyl)-2-oxo-ethyl]-2-thioxo-imidazolidin-4-ones (27–32)

- Molecular Features : Substituents include fluorophenyl-ketone and benzylidene/indol-3-ylmethylene groups.

- Synthesis: Reacted 5-substituted 2-thioxo-imidazolidin-4-ones with 2-chloro-1-(4-fluorophenyl) derivatives in methanol using potassium carbonate as a base (room temperature, 1 hour).

- Neither includes bromine or acetic acid functionalities .

Functional Group Impact on Properties

- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions compared to smaller halogens. This could improve membrane permeability but reduce aqueous solubility.

- Acetic Acid vs.

- Ethyl Group on Imidazolidinone: The ethyl substituent in the target compound may sterically hinder interactions compared to smaller groups (e.g., benzyl).

Research Findings and Limitations

- However, the use of ethanol/morpholine in yielded moderate efficiency (44.73%), whereas room-temperature methods in may offer faster but unquantified results .

- The acetic acid group in the target compound may enable conjugation with drug delivery systems, a feature absent in analogues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-2-(4-bromo-2-((1-ethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzaldehydes and thioxoimidazolidinone precursors. Key steps include refluxing in ethanol or acetic acid with catalytic glacial acetic acid (1–2 hours), followed by solvent evaporation and recrystallization from DMF-acetic acid mixtures. Monitoring via TLC ensures reaction completion. Adjusting molar ratios (e.g., 1:1.2 aldehyde-to-core) and using anhydrous sodium acetate as a base improves yields .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To identify protons and carbons in the Z-configuration (e.g., olefinic proton signals at δ 7.5–8.0 ppm and thioxo group resonance at δ 180–190 ppm).

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups.

- Elemental Analysis : Validate empirical formula (e.g., C₁₄H₁₆N₂O₅SBr) with <0.4% deviation .

Q. What strategies ensure stereochemical purity of the Z-isomer during synthesis?

- Methodological Answer : Control reaction temperature (reflux at 80–100°C) and solvent polarity (e.g., DMF stabilizes the Z-configuration via hydrogen bonding). Post-synthesis, purify via column chromatography using ethyl acetate/hexane (3:7) to separate Z/E isomers. Confirm configuration via NOESY NMR (proximity of phenoxy and thioxo groups in Z-isomer) .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structure elucidation be resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting or integration) may arise from dynamic tautomerism or solvent effects. Use variable-temperature NMR to identify tautomeric interconversions. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. For ambiguous NOE signals, employ X-ray crystallography to unambiguously assign stereochemistry .

Q. What reaction mechanisms explain the compound’s reactivity in substitution and oxidation studies?

- Methodological Answer :

- Nucleophilic Substitution : The bromo group undergoes SNAr (aromatic substitution) with amines or thiols in DMF at 120°C, facilitated by electron-withdrawing groups (e.g., phenoxyacetic acid).

- Oxidation : Treat with H₂O₂/acetic acid to oxidize the thioxo group to sulfone, monitored by loss of IR C=S signal. Kinetic studies (UV-Vis at 280 nm) reveal pseudo-first-order kinetics .

Q. How can derivatives be designed to explore structure-activity relationships (SAR) for hypoglycemic or anticancer activity?

- Methodological Answer : Synthesize analogs by:

- Varying substituents : Replace bromo with Cl/F or modify the ethyl group on the imidazolidinone.

- Assay design : Test α-glucosidase inhibition (hypoglycemic) using pNPG substrate or MTT assays (anticancer) on HepG2 cells. Correlate IC₅₀ values with logP (HPLC-derived) to assess hydrophobicity-activity trends .

Q. What environmental fate and ecotoxicological risks are associated with this compound?

- Methodological Answer : Conduct OECD 301F biodegradation tests (28-day aerobic conditions) to measure half-life. Assess photodegradation under UV light (λ = 254 nm) via HPLC. For ecotoxicity, use Daphnia magna acute toxicity (48-hour LC₅₀) and algal growth inhibition (72-hour EC₅₀) assays. Model partition coefficients (Kow) using EPI Suite to predict bioaccumulation potential .

Q. How can computational methods predict binding modes with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using Protein Data Bank targets (e.g., α-glucosidase PDB:1XSI). Validate with MD simulations (GROMACS) over 100 ns to assess binding stability. Compare binding energies (MM-PBSA) of derivatives to identify key interactions (e.g., hydrogen bonds with Asp349) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.